

fipronil sulfone half-life rat vs human

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Compound Focus: Fipronil sulfone

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Fipronil Sulfone Half-Life in Rats

The key quantitative data for rats is summarized in the table below.

Species	Analyte	Half-Life	Matrix	Key Finding
Rat	Fipronil Sulfone	208 hours (approx. 8.7 days) [1]	Blood (Dried Blood Spot)	Much more persistent than the parent compound.
Rat	Fipronil (Parent)	8.5 hours [1]	Blood (Dried Blood Spot)	Rapidly converted to the sulfone metabolite.
Rat	Fipronil Sulfone	Detected at 1-2 µg/mL at steady-state [2]	Plasma	Accumulates with repeated dosing.

Experimental Protocols and Methodologies

The data on rat half-life was generated using modern bioanalytical techniques. Here are the detailed methodologies for the key experiments cited.

Toxicokinetic Study using Dried Blood Spot (DBS) Method

This protocol is from the study that reported the 208-hour half-life in rats [1].

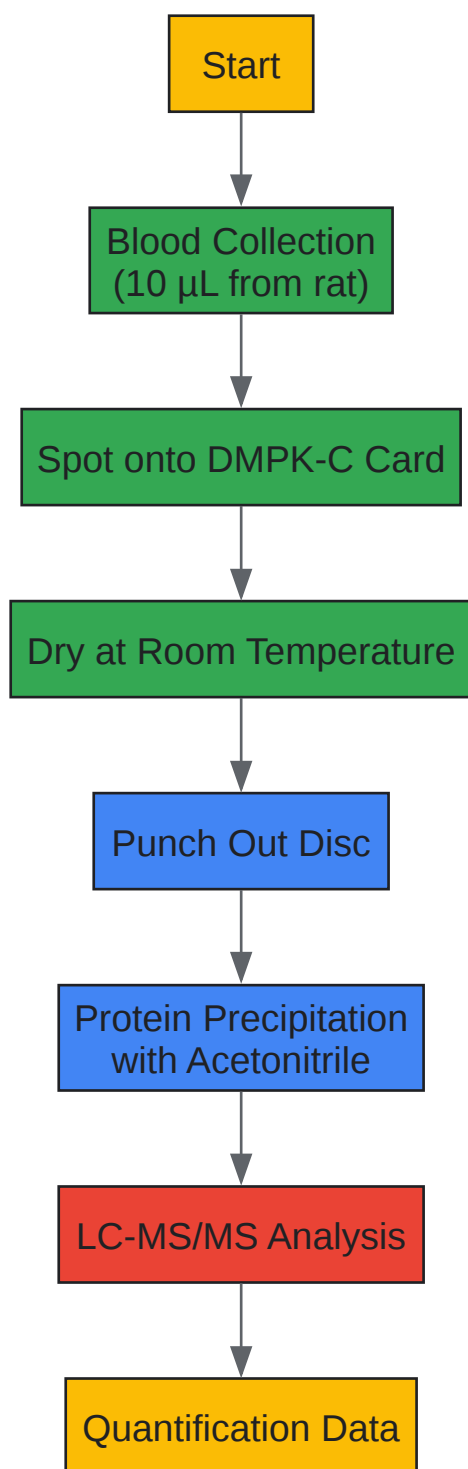
- **Sample Collection:** A small volume of blood (10 μ L) was collected from rats and spotted onto specialized DMPK-C filter paper cards.
- **Sample Storage & Preparation:** The blood spots were dried at room temperature. A disc was punched out from the spot and the analytes were extracted using a simple protein precipitation method with **acetonitrile**.
- **Instrumentation & Analysis:**
 - **Technique:** Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
 - **Chromatography:** A Waters Atlantis C18 column (4.6 \times 50 mm, 5.0 μ m) was used.
 - **Mobile Phase:** Acetonitrile and 0.1% acetic acid (70:30, v/v) in an isocratic mode.
 - **Detection:** Mass detection in negative ion mode with specific mass transitions monitored for fipronil, **fipronil sulfone**, and fipronil desulfinyl.
- **Method Validation:** The assay was validated per FDA guidelines, with a lower limit of quantification (LLOQ) of **0.1 ng/mL** for all analytes, demonstrating high sensitivity [1].

LC/UV/MS Method for Plasma Quantification

This method was developed to quantify fipronil and **fipronil sulfone** over a wide range of concentrations in rat plasma, confirming the metabolite's persistence [2].

- **Sample Preparation:** A small volume of **75 μ L of rat plasma** was used. Extraction involved a liquid-liquid process with **ethyl acetate** after adding an internal standard (Ethiprole).
- **Instrumentation & Analysis:**
 - **Technique:** Combined Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (LC/UV/MS).
 - **Chromatography:** A C18 reverse-phase column was used.
 - **Detection:** UV detection was used for higher concentrations (\geq 100 ng/mL), and MS detection for lower concentrations, providing a broad dynamic range.
- **Application in Pharmacokinetics:** This method successfully quantified the high, sustained concentrations of **fipronil sulfone** (1-2 μ g/mL) in rat plasma after repeated oral administration of fipronil [2].

The workflow for the established DBS method can be visualized as follows:



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Importance of Metabolites and Human Data Gap

The toxicological profile of fipronil is greatly influenced by its metabolites.

- **Increased Toxicity: Fipronil sulfone** is reported to be more cytotoxic than fipronil in human hepatocytes and is twenty times more active at mammalian chloride channels than the parent compound [3] [1].
- **Human Metabolism:** In humans, the conversion of fipronil to **fipronil sulfone** is primarily catalyzed by the cytochrome P450 enzyme **CYP3A4**, with some contribution from CYP2C19 [4]. This is a key point of potential species difference.
- **The Data Gap:** While one study detected serum **fipronil sulfone** in a human cohort, confirming exposure and placental transfer, it did not report a calculated half-life [5]. The search results do not provide a specific half-life value for **fipronil sulfone** in humans.

Research Implications and Future Directions

The disparity in metabolic rates and half-lives between species is a critical consideration in toxicology and drug development.

- **Extrapolation Challenge:** The prolonged half-life of **fipronil sulfone** in rats suggests a potential for accumulation. When translating this risk to humans, differences in metabolic enzyme activity, protein binding, and excretion pathways must be investigated.
- **Biomonitoring:** The developed DBS method is a valuable tool for future human biomonitoring studies [1]. Its minimal blood volume requirement makes it suitable for vulnerable populations and for conducting toxicokinetic studies that can finally define the human half-life of **fipronil sulfone**.

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